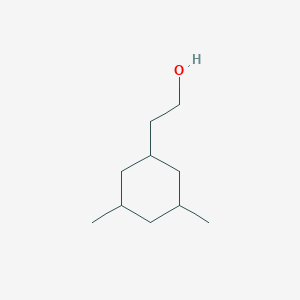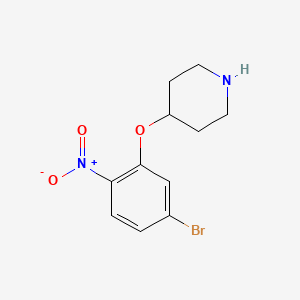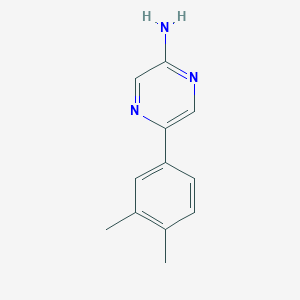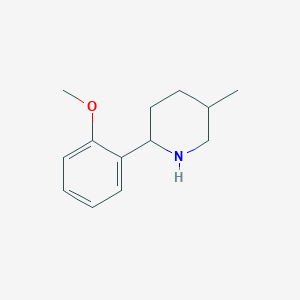
2-Chloro-4-(ethylsulfanyl)pyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Drug Synthesis
2-Chloro-4-(ethylsulfanyl)pyridine: is a key precursor in the synthesis of N-substituted 4-ethylsulfanyl-2-pyridones . These compounds have shown significant promise as antimicrobial agents. Researchers have synthesized a variety of these compounds and evaluated their effectiveness against multiple bacterial and fungal strains. The results indicated that certain derivatives exhibited excellent activities, outperforming other synthesized compounds and even some standard drugs .
Antifungal Applications
The derivatives of 2-Chloro-4-(ethylsulfanyl)pyridine have been tested for their antifungal properties. The development of new antifungal drugs is crucial, especially in the face of increasing drug resistance. The synthesized pyridones have potential applications in treating fungal infections, offering a new avenue for pharmaceutical development .
Chemotherapeutic Research
Compounds derived from 2-Chloro-4-(ethylsulfanyl)pyridine have garnered interest from organizations like the NIH and NIAID for their potential as chemotherapeutic agents. The research focuses on exploring new molecular mechanisms and utilizing these compounds as promising candidates for cancer treatment .
Antimetabolic Agent Development
The synthesized pyridones from 2-Chloro-4-(ethylsulfanyl)pyridine are being studied as antimetabolic agents. These agents can interfere with metabolic processes in pathogens, making them effective in combating diseases that require novel treatment strategies .
Innovative Synthetic Methods
Researchers have developed innovative synthetic methods using 2-Chloro-4-(ethylsulfanyl)pyridine to prepare azoloazines. These methods contribute to the broader field of medicinal chemistry by providing new pathways for drug synthesis and development .
Biochemical Research
Derivatives of 2-Chloro-4-(ethylsulfanyl)pyridine are important in biochemical reactions as antimetabolic agents. Their role in these reactions is vital for understanding various biological processes and could lead to the discovery of new biochemical pathways .
Propriétés
IUPAC Name |
2-chloro-4-ethylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUVTUGAHRYKMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(ethylsulfanyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1455788.png)



![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)





![1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1455801.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)